molecular formula C7H8ClNO3 B2702430 Ethyl 2-chloro-5-methyloxazole-4-carboxylate CAS No. 1144520-57-9

Ethyl 2-chloro-5-methyloxazole-4-carboxylate

Cat. No.: B2702430
CAS No.: 1144520-57-9
M. Wt: 189.6
InChI Key: IXPWETYWMRJUOF-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-methyloxazole-4-carboxylate (CAS 1144520-57-9) is a high-value heterocyclic building block primarily utilized in organic and medicinal chemistry research. This compound features an oxazole core substituted with a reactive 2-chloro group and an ethyl ester at the 4-position, making it a versatile intermediate for the synthesis of more complex molecules . The molecular formula is C 7 H 8 ClNO 3 and it has a molecular weight of 189.60 g/mol . In scientific research, this oxazole derivative serves as a critical precursor in pharmaceutical development. Its structural features, particularly the reactive chloromethyl group, enhance electrophilicity, making it a valuable intermediate for nucleophilic substitution reactions to form carbon-nitrogen and carbon-carbon bonds . This reactivity is essential for constructing potential drug candidates, including those explored as antimicrobial agents against resistant pathogens . Researchers value this compound for its role in creating novel molecules that target specific enzymes or receptors, such as biotin carboxylase (BC), an enzyme involved in bacterial fatty acid synthesis and a validated target for antibacterial agents . The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

ethyl 2-chloro-5-methyl-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPWETYWMRJUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1144520-57-9
Record name ethyl 2-chloro-5-methyl-1,3-oxazole-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-5-methyloxazole-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-methyloxazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to achieve the desired product quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in ethyl 2-chloro-5-methyloxazole-4-carboxylate can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid. For example, strong acids like sulfuric acid or hydrochloric acid are commonly employed for this transformation . The reaction proceeds via nucleophilic attack by water on the ester carbonyl, yielding 2-chloro-5-methyloxazole-4-carboxylic acid as the primary product.

Key Conditions :

  • Reagents : H₂SO₄, HCl, or aqueous base (e.g., NaOH)

  • Temperature : Elevated temperatures (e.g., reflux)

  • Product : 2-chloro-5-methyloxazole-4-carboxylic acid

Formation of Acid Chlorides and Amides

The carboxylic acid derivative can be converted into the corresponding acid chloride using thionyl chloride (SOCl₂) in solvents like toluene or dichloromethane . This intermediate is highly reactive and can undergo nucleophilic substitution with amines (e.g., trifluoromethyl aniline) to form amides. For example:

  • Reagent : SOCl₂ (excess)

  • Conditions : Room temperature, anhydrous solvent

  • Product : 2-chloro-5-methyloxazole-4-carbonyl chloride

  • Subsequent Reaction : Reaction with amines in the presence of a base (e.g., triethylamine) yields 2-chloro-5-methyloxazole-4-carboxamides .

Substitution Reactions

The chlorine atom at the 2-position is susceptible to nucleophilic substitution. For instance, reaction with formamide in the presence of an acid catalyst (e.g., H₂SO₄) can replace the chlorine with a formamide-derived group . Other nucleophiles, such as sodium azide , may also participate in substitution under elevated temperatures, though specific conditions require optimization .

Key Examples :

  • Reagents : Formamide, H₂SO₄

  • Conditions : Acidic medium, moderate temperatures

  • Product : Substituted oxazole derivatives

Reduction and Functional Group Transformations

While direct reduction of the chlorine atom is not explicitly documented, the ester group can undergo transformations. For example, lithium aluminum hydride (LiAlH₄) may reduce esters to alcohols, though this reaction would require careful control to avoid over-reduction .

Lithiation and Carboxylation

The ester group can be lithiated using n-butyllithium (n-BuLi) followed by quenching with carbon dioxide (CO₂) to form carboxylic acids. This method avoids hydrolysis side reactions and provides a direct route to 2-chloro-5-methyloxazole-4-carboxylic acid .

Reaction Sequence :

  • Lithiation : n-BuLi in anhydrous ether at low temperatures.

  • Carboxylation : CO₂ gas or dry ice.

  • Product : Acid derivative

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-chloro-5-methyloxazole-4-carboxylate can be synthesized through various methods, often involving the reaction of ethyl acetoacetate with appropriate reagents under controlled conditions. The synthesis typically yields high purity compounds suitable for further functionalization. The compound possesses a unique oxazole ring structure, which contributes to its reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the potential of oxazole derivatives, including this compound, as anticancer agents. For instance, derivatives of isoxazoles have shown promising results against lung cancer cells, with specific compounds exhibiting significant inhibitory activity comparable to established drugs like doxorubicin . The mechanism of action is believed to involve the modulation of cellular pathways that control proliferation and apoptosis.

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. This compound derivatives were evaluated for their electrochemical behavior and showed promising antioxidant activity, suggesting their potential use in therapeutic applications aimed at oxidative damage prevention .

Synthetic Intermediates in Drug Development

This compound serves as an important intermediate in the synthesis of various bioactive compounds. It can be transformed into more complex structures that are essential in drug development. For example, it has been utilized in the synthesis of pyridoxine (vitamin B6) precursors, which are vital for numerous biological functions .

Case Study: Synthesis of Isoxazole Derivatives

A recent study demonstrated the efficient synthesis of isoxazole derivatives using this compound as a starting material. The researchers employed a metal-free synthetic route that yielded high quantities of functionalized isoxazoles with promising biological activities . This method highlights the versatility of the compound in generating diverse chemical entities with potential therapeutic applications.

Case Study: Antibacterial Activity

Another investigation focused on the antibacterial properties of compounds derived from this compound. The study assessed various derivatives against common bacterial strains, revealing several candidates with potent antibacterial activity. These findings underscore the compound's utility in developing new antibiotics to combat resistant bacterial infections .

Summary Table of Applications

Application AreaDescriptionReference
Anticancer ActivityExhibits significant inhibitory effects against lung cancer cells similar to doxorubicin
Antioxidant PropertiesDemonstrates antioxidant activity through electrochemical evaluation
Synthetic IntermediateUsed in the synthesis of pyridoxine precursors
Antibacterial ActivityDerivatives show potent antibacterial effects against resistant strains

Mechanism of Action

The mechanism of action of ethyl 2-chloro-5-methyloxazole-4-carboxylate depends on its specific application. In pharmaceutical research, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, oxazole derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The following table summarizes critical structural and functional differences between ethyl 2-chloro-5-methyloxazole-4-carboxylate and related compounds:

Compound Name Substituents (Positions) Molecular Weight Key Features Applications/Reactivity
This compound Cl (2), CH₃ (5), COOEt (4) 203.62* High electrophilicity due to Cl; ester group enables derivatization Intermediate in drug synthesis, agrochemicals
Ethyl 2-chloro-4-methyloxazole-5-carboxylate (CAS 78451-11-3) Cl (2), CH₃ (4), COOEt (5) 203.62 Positional isomer; altered electronic distribution Limited data, but similar reactivity to parent compound
Ethyl 4-methyloxazole-5-carboxylate (CAS 20485-39-6) H (2), CH₃ (4), COOEt (5) 155.15 Lacks Cl; reduced electrophilicity Building block for less reactive intermediates
Ethyl 2-chlorooxazole-5-carboxylate (CAS 862599-47-1) Cl (2), COOEt (5) 175.58 Lacks methyl group; simpler structure Potential for streamlined synthesis routes
Ethyl 2-chloro-4-trifluoromethyloxazole-5-carboxylate Cl (2), CF₃ (4), COOEt (5) 255.62 CF₃ group increases electron-withdrawing effects and lipophilicity Specialized applications in fluorinated drug candidates

*Calculated based on formula C₇H₈ClNO₃.

Data Tables

Table 1: Physicochemical Properties of Selected Oxazole Derivatives

Compound (CAS) Molecular Weight XLogP3* Rotatable Bonds Topological Polar Surface Area (Ų)
This compound 203.62 2.1 3 52.3
Ethyl 4-methyloxazole-5-carboxylate (20485-39-6) 155.15 1.3 3 52.3
Ethyl 2-chlorooxazole-5-carboxylate (862599-47-1) 175.58 1.8 2 52.3

*Calculated using XLogP3 values from analogous structures .

Biological Activity

Ethyl 2-chloro-5-methyloxazole-4-carboxylate is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in medicinal chemistry and other fields.

Chemical Structure and Synthesis

This compound has the molecular formula C7H8ClN O3. It is characterized by a five-membered oxazole ring with a chlorine substituent and an ethyl ester group. The synthesis typically involves the cyclization of suitable precursors, such as ethyl acetoacetate and chloroacetyl chloride, under acidic or basic conditions.

Common Synthetic Routes

  • Cyclization of Ethyl Acetoacetate : Reacting ethyl acetoacetate with chloroacetyl chloride in the presence of a base yields the desired oxazole derivative.
  • Condensation Reactions : The compound can also be synthesized through condensation reactions involving formamide and appropriate carbonyl compounds.

Biological Activity

This compound exhibits various biological activities, primarily as an enzyme inhibitor and potential therapeutic agent.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can act as a competitive inhibitor by binding to the active site of enzymes, thereby preventing substrate interaction.
  • Receptor Modulation : It may also modulate receptor activity, influencing various signal transduction pathways within cells.

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, which suggests potential applications in developing new antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

In vitro studies indicate that this compound can reduce the production of pro-inflammatory cytokines in human cell lines, suggesting its potential use in treating inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of this compound against clinical isolates of bacteria. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
  • Anti-inflammatory Study : Another research focused on the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that treatment with this compound significantly decreased levels of TNF-alpha and IL-6.

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable building block in medicinal chemistry:

  • Drug Development : Its ability to inhibit specific enzymes positions it as a candidate for developing new therapeutic agents targeting infectious diseases and inflammation.
  • Biochemical Probes : The compound can serve as a probe in biochemical assays to investigate enzyme kinetics and metabolic pathways.

Q & A

Q. What are the recommended storage conditions and handling protocols for Ethyl 2-chloro-5-methyloxazole-4-carboxylate?

  • Methodological Answer : Store the compound in a tightly sealed container under refrigeration (0–6°C) to prevent degradation. Ensure the storage area is dry, well-ventilated, and free from ignition sources. Use chemically resistant gloves (e.g., nitrile) and a lab coat during handling. Inspect gloves for defects before use, and avoid skin/eye contact or inhalation of vapors .

Q. What synthetic routes are effective for preparing this compound?

  • Methodological Answer : A common approach involves cyclocondensation of β-keto esters with hydroxylamine derivatives under acidic conditions. For example, reacting ethyl acetoacetate with chlorinated hydroxylamine precursors in ethanol at reflux (70–80°C) yields the oxazole core. Post-synthetic chlorination at the 2-position can be achieved using POCl₃ or SOCl₂ .

Q. How can researchers assess the purity of this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Compare retention times against a certified reference standard. Gas chromatography (GC) with flame ionization detection is also suitable for volatile impurities. Purity >95% is typically required for pharmacological studies .

Q. What safety measures are critical when working with this compound?

  • Methodological Answer : Conduct all operations in a fume hood. Wear a full-face respirator with organic vapor cartridges if aerosolization occurs. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste according to hazardous chemical protocols. Emergency eye washes and safety showers must be accessible .

Q. Which spectroscopic techniques are optimal for initial structural characterization?

  • Methodological Answer :
  • ¹H/¹³C NMR : Dissolve in deuterated chloroform (CDCl₃) and analyze chemical shifts (e.g., oxazole ring protons at δ 6.5–7.5 ppm; methyl groups at δ 2.1–2.5 ppm).
  • IR Spectroscopy : Identify carbonyl (C=O) stretches near 1720 cm⁻¹ and C-Cl bonds at 750–550 cm⁻¹ .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Grow crystals via slow evaporation in a solvent like ethyl acetate. Collect diffraction data using a Mo/Kα source (λ = 0.71073 Å) at 100 K. Refine the structure with SHELXL (space group determination, thermal parameter adjustments) and visualize using ORTEP-3. Validate bond lengths/angles against Cambridge Structural Database norms .

Table 1 : Example X-ray Refinement Parameters

ParameterValue
Space groupP2₁/c
R-factor<0.05
Resolution range0.84–0.95 Å

Q. How can conflicting NMR data for substituted oxazole derivatives be resolved?

  • Methodological Answer : Employ 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals. For example, HSQC correlates ¹H shifts with adjacent ¹³C nuclei, clarifying substituent positions. Cross-validate with X-ray crystallography or mass spectrometry (HRMS) to confirm molecular connectivity .

Q. What strategies are used to evaluate the pharmacological potential of this compound?

  • Methodological Answer : Screen for bioactivity using in vitro assays (e.g., enzyme inhibition, cytotoxicity). Chlorinated oxazoles often target bacterial enzymes (e.g., penicillin-binding proteins). Dose-response curves (IC₅₀ values) and molecular docking (PDB: 1MXD) can identify binding modes. Compare results with structurally related pharmacophores .

Q. How can computational modeling enhance crystallographic data interpretation?

  • Methodological Answer : Use density functional theory (DFT) to optimize molecular geometry (B3LYP/6-31G* basis set). Overlay computed electrostatic potential maps with experimental electron density maps from SHELXL. Discrepancies >0.1 Å may indicate conformational flexibility or disorder .

Q. What structural modifications improve the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Methodological Answer :
    Modify the 2-chloro substituent to bromo or nitro groups to enhance electrophilicity. Introduce methyl groups at the 5-position to increase lipophilicity (logP). Test derivatives in antimicrobial assays (e.g., MIC against S. aureus). Correlate substituent effects with activity using Hansch analysis .

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